molecular formula C29H50 B1139573 (24R)-ETHYLCHOLEST-8(14)-ENE CAS No. 108881-85-2

(24R)-ETHYLCHOLEST-8(14)-ENE

Cat. No.: B1139573
CAS No.: 108881-85-2
M. Wt: 398.71
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24R)-ETHYLCHOLEST-8(14)-ENE involves several steps, starting from simpler sterol precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant sterols. The process includes several stages of extraction, purification, and chemical modification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(24R)-ETHYLCHOLEST-8(14)-ENE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction’s outcome .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of (24R)-ETHYLCHOLEST-8(14)-ENE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol metabolism and inflammation. The compound’s effects are mediated through its binding to sterol regulatory elements and other cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(24R)-ETHYLCHOLEST-8(14)-ENE is unique due to its specific structural features, such as the ethyl group at C24 and the double bond at C8(14). These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

(5R,9R,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-23,25,27H,7-19H2,1-6H3/t21-,22-,23-,25-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEPNQUMDGDLRJ-ZOVSLEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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